GLPG0187
Vue d'ensemble
Description
GLPG-0187 est un antagoniste des récepteurs intégrines à large spectre présentant un potentiel significatif dans les applications thérapeutiques. Il a montré son efficacité dans l'inhibition de la croissance tumorale et des métastases, ce qui en fait un candidat prometteur pour le traitement du cancer . Les intégrines sont des protéines qui facilitent l'adhésion cellulaire et la transduction du signal, jouant un rôle crucial dans divers processus cellulaires, y compris la migration, la prolifération et la survie .
Applications De Recherche Scientifique
GLPG-0187 has a wide range of scientific research applications:
Cancer Research: It has shown potent anti-tumor activity by inhibiting integrin-mediated signaling pathways, reducing tumor growth and metastasis.
Cell Biology: It is used to study cell adhesion, migration, and signal transduction processes.
Drug Development: GLPG-0187 serves as a lead compound for developing new integrin inhibitors with improved efficacy and safety profiles.
Mécanisme D'action
Target of Action
GLPG0187, also known as (S)-3-((2,5-dimethyl-6-(4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl)pyrimidin-4-yl)amino)-2-((4-methoxyphenyl)sulfonamido)propanoic acid
, is a broad-spectrum integrin receptor antagonist . It shows selectivity for several RGD integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 .
Mode of Action
This compound inhibits the action of these integrin receptors, which play a crucial role in cancer biology by connecting the cytoskeleton to the extracellular matrix and activating intracellular signaling pathways . By blocking these receptors, this compound can inhibit tumor growth and metastasis .
Biochemical Pathways
The inhibition of integrin receptors by this compound affects several biochemical pathways. It can inhibit osteoclastic bone resorption and angiogenesis, both of which are critical for tumor growth and metastasis . Additionally, this compound can suppress the epithelial-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .
Pharmacokinetics
This compound has been shown to have a dose-proportional pharmacokinetic profile . It has a short average distribution half-life of 0.16 hours and an elimination half-life of 3.8 hours . The compound has been administered both subcutaneously and orally in clinical trials .
Result of Action
The inhibition of integrin receptors by this compound leads to several molecular and cellular effects. It can decrease osteoclast activity, as measured by plasma CTX (carboxy-terminal collagen crosslinks) levels . Moreover, it can reduce tumor cell migration and increase the E-cadherin/vimentin ratio, rendering the cells a more epithelial, sessile phenotype .
Analyse Biochimique
Biochemical Properties
GLPG0187 inhibits αvβ1-integrin with an IC50 of 1.3 nM . It shows selectivity for several RGD integrin receptors, including αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been observed to inhibit migrasome biogenesis without cytotoxicity . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to an increase in the E-cadherin/vimentin ratio, rendering cells a more epithelial, sessile phenotype .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on integrin receptors . It binds to these receptors, inhibiting their function and subsequently affecting downstream signaling pathways. This includes changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
This compound has been observed to have a dose-proportional pharmacokinetic profile over the dose range tested . It has a short average distribution (0.16 h) and elimination (3.8 h) half-life . These characteristics suggest that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in castrated male mice, this compound was administered subcutaneously in a dose range of 10, 30, or 100 mg/kg, and orally in a dose range of 30, 100, or 300 mg/kg . The effects observed were dose-dependent.
Transport and Distribution
This compound is administered either subcutaneously or orally, and it has a dose-proportional pharmacokinetic profile
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de GLPG-0187 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. elle implique généralement des techniques de synthèse organique telles que la condensation, la cyclisation et les étapes de purification .
Méthodes de production industrielle : La production industrielle de GLPG-0187 impliquerait probablement des procédés de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Cela inclut l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et l'emploi de techniques de purification avancées telles que la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : GLPG-0187 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels, améliorant ses propriétés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels .
4. Applications de la recherche scientifique
GLPG-0187 a un large éventail d'applications de recherche scientifique :
Recherche sur le cancer : Il a montré une activité antitumorale puissante en inhibant les voies de signalisation médiées par les intégrines, réduisant la croissance tumorale et les métastases.
Biologie cellulaire : Il est utilisé pour étudier les processus d'adhésion cellulaire, de migration et de transduction du signal.
Développement de médicaments : GLPG-0187 sert de composé de tête pour développer de nouveaux inhibiteurs des intégrines avec une efficacité et des profils de sécurité améliorés.
5. Mécanisme d'action
GLPG-0187 exerce ses effets en se liant aux récepteurs intégrines, inhibant ainsi leur interaction avec les protéines de la matrice extracellulaire. Ce blocage perturbe les voies de signalisation médiées par les intégrines, entraînant une réduction de l'adhésion cellulaire, de la migration et de la prolifération. Les cibles moléculaires comprennent divers sous-types d'intégrines tels que αvβ1, αvβ3, αvβ5, αvβ6 et α5β1 . En inhibant ces voies, GLPG-0187 peut réduire efficacement la croissance tumorale et les métastases .
Composés similaires :
Cilengitide : Un autre inhibiteur des intégrines ayant une activité antitumorale.
Tirofiban : Un antagoniste des intégrines utilisé comme antiagrégant plaquettaire.
E7820 : Une petite molécule qui inhibe l'adhésion cellulaire médiée par les intégrines.
Comparaison : GLPG-0187 est unique dans son activité à large spectre contre plusieurs sous-types d'intégrines, ce qui le rend plus polyvalent que les autres inhibiteurs des intégrines. Ses puissants effets antitumoraux et antimétastatiques, ainsi que sa capacité à bloquer les infections virales, mettent en évidence son potentiel en tant qu'agent thérapeutique multifonctionnel .
Comparaison Avec Des Composés Similaires
Cilengitide: Another integrin inhibitor with anti-tumor activity.
Tirofiban: An integrin antagonist used as an antiplatelet agent.
E7820: A small molecule that inhibits integrin-mediated cell adhesion.
Comparison: GLPG-0187 is unique in its broad-spectrum activity against multiple integrin subtypes, making it more versatile compared to other integrin inhibitors. Its potent anti-tumor and anti-metastatic effects, along with its ability to block viral infections, highlight its potential as a multi-functional therapeutic agent .
Propriétés
IUPAC Name |
(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCNOMGODVIKB-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320346-97-1 | |
Record name | GLPG-0187 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-0187 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-0187 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: GLPG0187 acts as a pan-integrin inhibitor, binding to and blocking the activity of several RGD-binding integrin receptors. [] These receptors include αvβ1, αvβ3, αvβ5, αvβ6, and α5β1. [, , ] By inhibiting these integrins, this compound disrupts key cellular processes such as cell adhesion, migration, proliferation, and signaling pathways like TGF-β. [, , , ] For example, by blocking αvβ6, this compound prevents the activation of latent TGF-β, a cytokine implicated in tumor growth, immune evasion, and fibrosis. [, ] This disruption of integrin-mediated signaling leads to various downstream effects, including decreased tumor growth, reduced metastasis, and suppressed osteoclast activity. [, , ]
ANone: Unfortunately, the provided research abstracts do not disclose the specific structural characteristics of this compound, including its molecular formula, weight, or spectroscopic data.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of this compound. Information regarding its material compatibility, stability under various conditions, or specific applications beyond the biological context is not available.
A: this compound is characterized as an integrin antagonist, meaning it primarily functions by binding to and blocking the activity of integrin receptors rather than acting as a catalyst in chemical reactions. [] Therefore, information regarding its catalytic properties, reaction mechanisms, or selectivity in a catalytic context is not applicable.
A: While computational analysis of publicly available mRNA expression data was employed to identify cancer types with high αvβ6 integrin upregulation for potential this compound targeting, the abstracts do not provide specific details on simulations, calculations, or QSAR models related to the compound. []
ANone: The research abstracts do not offer detailed insights into the specific Structure-Activity Relationship (SAR) of this compound. Information on how structural modifications might affect its activity, potency, and selectivity is not discussed.
ANone: The research abstracts do not provide specific details about the stability and formulation of this compound or strategies for enhancing its stability, solubility, or bioavailability.
ANone: The provided research abstracts primarily focus on the preclinical investigation of this compound. Information concerning SHE regulations, compliance, risk minimization, or responsible practices is not included in these documents.
A: this compound has shown promising preclinical efficacy in various in vitro and in vivo models. * In vitro: It inhibited osteoclast activity, angiogenesis, and tumor cell migration and proliferation. [, , ] It also increased the E-cadherin/vimentin ratio in prostate cancer cells, promoting a less invasive phenotype. [] Additionally, this compound demonstrated synergistic killing of colorectal cancer cells when combined with TALL-104 T-cells, suggesting potential for enhancing immune-mediated tumor cell death. []* In vivo: this compound reduced tumor growth and metastasis in preclinical models of prostate cancer and breast cancer. [, ] In a Marfan syndrome mouse model (Fbn1C1039G/+), this compound treatment effectively slowed aortic aneurysm growth, reduced elastin fragmentation, and diminished the activity of the FAK/AktThr308/mTORC1 pathway. [] These findings suggest potential applications for this compound in treating both cancer and other diseases involving integrin dysregulation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.